molecular formula C14H13NO3 B14344943 N-Hydroxy-N-(3-phenoxyphenyl)acetamide CAS No. 105801-26-1

N-Hydroxy-N-(3-phenoxyphenyl)acetamide

Cat. No.: B14344943
CAS No.: 105801-26-1
M. Wt: 243.26 g/mol
InChI Key: SRZQPRYNASZEQE-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(3-phenoxyphenyl)acetamide is an organic compound that belongs to the class of amides It contains a hydroxylamine group and a phenoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(3-phenoxyphenyl)acetamide typically involves the reaction of 3-phenoxyaniline with acetic anhydride in the presence of a base, followed by the introduction of a hydroxylamine group. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as pyridine or triethylamine is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(3-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products Formed

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted phenoxy derivatives.

Scientific Research Applications

N-Hydroxy-N-(3-phenoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(3-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with biological molecules, leading to various effects. The phenoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-(4-phenoxyphenyl)acetamide: Similar structure with a different position of the phenoxy group.

    N-Hydroxy-N-(3-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a phenoxy group.

    N-Hydroxy-N-(3-chlorophenyl)acetamide: Similar structure with a chloro group instead of a phenoxy group.

Uniqueness

N-Hydroxy-N-(3-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the hydroxylamine and phenoxyphenyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

105801-26-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-hydroxy-N-(3-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H13NO3/c1-11(16)15(17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-10,17H,1H3

InChI Key

SRZQPRYNASZEQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)OC2=CC=CC=C2)O

Origin of Product

United States

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